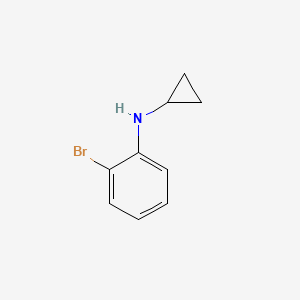

2-bromo-N-cyclopropylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

2-bromo-N-cyclopropylaniline |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2 |

InChI Key |

RRVKDYWVIQRHMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=CC=C2Br |

Origin of Product |

United States |

Precision Synthetic Methodologies for 2 Bromo N Cyclopropylaniline

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone for the formation of arylamines due to their broad applicability and functional group tolerance. mdpi.compsu.edu The Buchwald-Hartwig amination, in particular, stands out as a powerful tool for constructing C-N bonds. libretexts.org

Buchwald-Hartwig Amination Optimization

The synthesis of 2-bromo-N-cyclopropylaniline can be effectively achieved via the Buchwald-Hartwig amination. A notable example involves the coupling of 1-bromo-2-iodobenzene (B155775) with cyclopropylamine (B47189). This reaction has been reported to yield this compound in good yields, demonstrating the viability of this approach.

Optimization of the Buchwald-Hartwig amination is crucial for maximizing yield and purity while minimizing catalyst loading and reaction times. Key parameters for optimization include the choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent. A variety of phosphine ligands have been developed to enhance the efficiency of the reaction, each with specific advantages depending on the substrates. uwindsor.ca For large-scale synthesis, factors such as the cost and availability of the ligand are significant considerations. uwindsor.ca

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. The selection of the base is also critical, with common choices being alkali metal alkoxides like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The solvent system, typically an inert organic solvent such as toluene (B28343) or dioxane, also plays a significant role in the reaction's success. libretexts.org The optimization process often involves screening various combinations of these components to identify the most effective system for a given substrate pair. rsc.org

Table 1: Key Parameters for Buchwald-Hartwig Amination Optimization

| Parameter | Options | Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(IPr*)(cin)Cl] | Stability, reactivity, and cost. |

| Ligand | Biarylphosphines (e.g., XPhos, SPhos), BippyPhos | Steric bulk, electron-donating ability, and substrate compatibility. organic-chemistry.org |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strength, solubility, and compatibility with functional groups. |

| Solvent | Toluene, Dioxane, THF, t-BuOH | Polarity, boiling point, and ability to dissolve reactants and intermediates. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | Reaction kinetics and stability of reactants and products. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation of the catalyst and phosphine ligands. |

Substrate Scope and Functional Group Tolerance in Aryl Bromide Coupling

The Buchwald-Hartwig amination exhibits a broad substrate scope, allowing for the coupling of a wide variety of aryl bromides with cyclopropylamine to generate a diverse range of N-cyclopropylaniline analogs. The reaction is known for its excellent functional group tolerance, accommodating various substituents on the aryl bromide. researchgate.net

Research has demonstrated the successful coupling of aryl bromides bearing both electron-donating and electron-withdrawing groups. d-nb.info This versatility is crucial for the synthesis of complex molecules and for creating libraries of compounds for applications such as drug discovery. For instance, functional groups like esters, ketones, nitriles, and even other halogens can often be tolerated under optimized conditions. acs.org

The choice of ligand is paramount in expanding the substrate scope. For example, sterically hindered aryl bromides may require bulkier phosphine ligands to facilitate the reaction. libretexts.org The development of highly active and air-stable palladium precatalysts has further broadened the applicability of this methodology, enabling the synthesis of a wide array of (hetero)arylated cyclopropylanilines in high yields. researchgate.net

Table 2: Examples of Substrate Scope in Palladium-Catalyzed Coupling with Cyclopropylamine

| Aryl Bromide Substrate | Product | Key Features |

| 1-Bromo-2-iodobenzene | This compound | Demonstrates selectivity in di-halogenated substrates. |

| Substituted Aryl Bromides | Substituted N-Cyclopropylanilines | Tolerates a range of functional groups on the aromatic ring. |

| Heteroaryl Bromides | N-Cyclopropyl heteroarylamines | Applicable to heterocyclic systems, expanding the range of accessible analogs. researchgate.net |

Derivatization and Modifying Synthetic Pathways to this compound Analogs

The core structure of this compound can be further modified to create a variety of analogs with different substitution patterns. These modifications can be crucial for tuning the electronic and steric properties of the molecule for specific applications.

Nitration of 4-Bromo-N-cyclopropylaniline to 4-Bromo-N-cyclopropyl-2-nitroaniline

The introduction of a nitro group onto the aromatic ring of a bromo-N-cyclopropylaniline analog can be achieved through electrophilic aromatic substitution. Specifically, the synthesis of 4-bromo-N-cyclopropyl-2-nitroaniline can be envisioned through the nitration of 4-bromo-N-cyclopropylaniline.

A plausible synthetic route would involve the following steps:

Protection: Acetylation of the amino group of 4-bromo-N-cyclopropylaniline.

Nitration: Treatment of the resulting acetanilide (B955) with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.

Deprotection: Hydrolysis of the acetyl group to afford 4-bromo-N-cyclopropyl-2-nitroaniline.

Alternatively, direct nitration of similar anilines has been achieved under carefully controlled conditions, for instance, using nitric acid in a suitable solvent.

Considerations for Large-Scale Production and Continuous Flow Processes

The transition from laboratory-scale synthesis to large-scale production presents several challenges, including reaction efficiency, safety, cost-effectiveness, and product purification. For the synthesis of this compound and its analogs, particularly through the Buchwald-Hartwig amination, these factors are of paramount importance.

Advanced Chemical Transformations and Mechanistic Insights of 2 Bromo N Cyclopropylaniline

Photoredox Catalysis in N-Cyclopropylaniline Transformations

Visible-light photoredox catalysis has become a formidable tool for manipulating the redox chemistry of organic molecules, with N-cyclopropylanilines, including the 2-bromo derivative, serving as key substrates. nih.govd-nb.info In these processes, amines often act as electron donors, becoming oxidized to amine radical cations upon interaction with a photoexcited catalyst. nih.gov This initiation provides access to highly reactive intermediates that can undergo a variety of synthetic transformations. beilstein-journals.org

Visible Light-Mediated Intermolecular [3+2] Annulation Reactions

A significant application of 2-bromo-N-cyclopropylaniline in photoredox catalysis is its participation in intermolecular [3+2] annulation reactions. This process leverages the cyclopropyl (B3062369) group as a three-carbon synthon to construct five-membered rings. nih.govbeilstein-journals.org The reaction is typically catalyzed by ruthenium polypyridyl complexes, such as Ru(bpz)₃₂, under visible light irradiation. nih.govnih.gov

The intermolecular [3+2] annulation of N-cyclopropylanilines with alkynes yields a variety of cyclic allylic amines in moderate to good yields. nih.govuark.edu For instance, the reaction of this compound with phenylacetylene, using Ru(bpz)₃₂ as the photocatalyst in nitromethane, produces the corresponding cyclic allylic amine in a 52% yield. d-nb.infobeilstein-journals.org This transformation is advantageous as it avoids the issue of diastereoselectivity often seen in reactions with alkenes and introduces a synthetically versatile alkene functional group into the product. d-nb.info

Similarly, these [3+2] cycloadditions can be performed with alkenes. nih.gov The reaction of N-cyclopropylanilines with olefins like styrene (B11656) proceeds under mild photoredox conditions to form cyclopentane (B165970) derivatives. nih.gov These reactions are atom-economical and proceed with excellent regiocontrol with respect to the alkene. nih.gov

The products of the [3+2] annulation serve as valuable intermediates for synthesizing more complex heterocyclic structures. nih.govuark.edu A notable example is the synthesis of fused indolines, which are common motifs in biologically active compounds. nih.govbeilstein-journals.org The synthesis begins with the preparation of this compound via a Buchwald-Hartwig amination of 1-bromo-2-iodobenzene (B155775) and cyclopropylamine (B47189). nih.govbeilstein-journals.org This substrate then undergoes a visible-light-mediated [3+2] annulation with an alkyne. nih.govbeilstein-journals.org The resulting cyclic allylic amine, specifically the product from the reaction with phenylacetylene, can be converted into a fused indoline (B122111) motif through a subsequent intramolecular Heck reaction. d-nb.infobeilstein-journals.org This multi-step sequence provides a rapid route to this important heterocyclic core. nih.gov The synthesis of fused N-arylindolines bearing a tetrasubstituted carbon stereocenter has also been achieved with high diastereoselectivity through related photoredox-catalyzed cyclizations. nih.gov

The substrate scope for these [3+2] annulation reactions is broad, tolerating a variety of functional groups. nih.gov However, the diastereoselectivity of the cycloaddition can be a challenge, particularly for monocyclic cyclopropylamines like this compound when reacted with alkenes, often resulting in mixtures of isomers. nih.gov In contrast, high diastereoselectivity is often achieved when using bicyclic cyclopropylamines, where steric hindrance directs the approach of the reaction partner. nih.gov

To address the issue of poor diastereoselectivity with monocyclic substrates, alternative strategies have been developed. One successful approach involves the use of N-sulfonyl cyclopropylamines in visible-light-induced [3+2] cycloadditions with electron-deficient olefins, which enables the highly diastereoselective construction of trans-cyclopentanes. researchgate.netnih.gov Cooperative catalysis, combining photoredox catalysis with organocatalysis using chiral phosphoric acids, has also been employed to achieve high diastereoselectivity and enantioselectivity in these cycloadditions. mdpi.comrsc.org

Table 1: Examples of [3+2] Annulation Reactions with N-Cyclopropylanilines This table is interactive. You can sort and filter the data.

| Cyclopropylaniline Substrate | π-System Partner | Catalyst System | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Ru(bpz)₃₂ | Cyclic Allylic Amine | 52 | N/A | d-nb.infobeilstein-journals.org |

| N-Cyclopropylaniline | Styrene | Ru(bpz)₃₂ | Cyclopentane | 21 | 1:1 | nih.gov |

| N-Cyclopropylaniline | Phenylacetylene | Ru(bpz)₃₂ | Cyclic Allylic Amine | 75 | N/A | nih.gov |

| Bicyclic Cyclopropylamine | Styrene | Ru(bpz)₃₂ | Fused Heterocycle | 77 | 4:1 | nih.gov |

| N-Sulfonyl Cyclopropylamine | Electron-Deficient Olefin | Organic Photocatalyst | trans-Cyclopentane | High | High | nih.gov |

| N-Cyclopropylaniline | 2-Methylene-tetrahydronaphthalen-1-one | Chiral Phosphoric Acid (Photocatalyst-free) | 2-Amino-spiro[4.5]decane-6-one | up to 88 | up to 99:1 | mdpi.com |

Single-Electron Transfer (SET) Oxidation and Radical Cation Generation

The initial and pivotal step in the photoredox-catalyzed transformations of N-cyclopropylanilines is a single-electron transfer (SET) event. ethz.chnih.gov Upon irradiation with visible light, the photocatalyst reaches an excited state and acts as a single-electron oxidant, abstracting an electron from the aniline (B41778) nitrogen. d-nb.infonih.gov This oxidation generates a highly reactive N-cyclopropylaniline amine radical cation. d-nb.infobeilstein-journals.org

The formation of the N-cyclopropylaniline amine radical cation is the trigger for the subsequent chemical transformations. d-nb.infonih.gov The existence of these transient species has been confirmed directly by methods such as electrospray ionization mass spectrometry (ESI-MS) combined with online laser irradiation of the reaction mixture. nih.gov

A defining characteristic of the N-cyclopropylaniline amine radical cation is its propensity to undergo a rapid and irreversible ring-opening of the strained cyclopropyl group. ethz.chnih.govacs.org This ring-opening is driven by the release of approximately 28 kcal/mol of ring-strain energy. researchgate.net The process is so efficient that it can outcompete other potential reaction pathways, such as quenching by antioxidants. ethz.chmcneill-group.org This ring-opening generates a key intermediate known as a distonic radical cation, which possesses both a radical center on the terminal carbon and an iminium ion. nih.govnih.govbeilstein-journals.org This dual-natured intermediate is then poised to react with various partners; the carbon-centered radical adds to the alkyne or alkene, and subsequent intramolecular cyclization onto the iminium ion forms the five-membered ring, ultimately leading to the annulation product. nih.govd-nb.info The unique and irreversible ring-opening behavior following SET oxidation makes N-cyclopropylanilines valuable mechanistic probes for studying single-electron transfer processes in chemical and biological systems. nih.govnih.gov

Cyclopropyl Ring-Opening to Distonic Radical Cations

A key reactive pathway for N-cyclopropylanilines, including the 2-bromo derivative, involves their oxidation to an amine radical cation, which triggers the opening of the three-membered ring. rsc.orgnih.gov This process can be initiated through various means, including photochemical, electrochemical, or chemical oxidation. nih.gov

The initial step is a single-electron transfer (SET) from the nitrogen atom, generating a nitrogen-centered radical cation. chinesechemsoc.orgresearchgate.net This species is often transient. The significant strain energy of the cyclopropyl group (approximately 28 kcal/mol) provides a strong thermodynamic driving force for a subsequent, spontaneous, and irreversible ring-opening. chinesechemsoc.org This cleavage of a C-C bond results in the formation of a more stable "distonic" radical cation. rsc.orgnih.gov A distonic radical cation is a specific type of odd-electron species where the charge and the radical are separated over different atoms or regions of the molecule. nih.govnih.gov In this case, the radical is located on a primary carbon at the end of a three-carbon chain, while the positive charge resides on the nitrogen atom as part of an iminium ion. chinesechemsoc.orgresearchgate.net

This ring-opening process is exceptionally rapid and often outcompetes other potential pathways, such as back electron transfer (BET), effectively locking the molecule into its ring-opened state. chinesechemsoc.org The formation of this distonic radical cation is a pivotal step, unlocking a range of subsequent reactions by presenting a reactive carbon-centered radical and an electrophilic iminium ion within the same molecule. rsc.orgresearchgate.net The general mechanism is depicted below:

Table 1: Mechanism of Distonic Radical Cation Formation

| Step | Description | Intermediate |

|---|---|---|

| 1. Oxidation | Single-electron transfer (SET) from the aniline nitrogen, often initiated by a photocatalyst or electrochemical potential. | Amine Radical Cation |

| 2. Ring-Opening | Irreversible cleavage of the strained cyclopropyl C-C bond. | Distonic Radical Cation |

This transformation has been utilized as a mechanistic probe to study the oxidative properties of various systems, as the irreversible ring-opening provides a clear indicator of a SET event. chinesechemsoc.orgresearchgate.net

Subsequent Radical Reactions and Fragmentation Pathways

Once the distonic radical cation is generated from an N-cyclopropylaniline, it becomes a versatile intermediate for various subsequent transformations. The specific pathway taken depends on the reaction conditions and the presence of other reagents. rsc.orgchinesechemsoc.org

One significant pathway is intermolecular annulation reactions. The primary carbon radical of the distonic species can add to external π-bonds, such as those in alkenes and alkynes, to initiate a [3+2] annulation. rsc.org This process typically involves the addition of the carbon radical to the reaction partner, followed by an intramolecular cyclization of the resulting radical onto the iminium ion to form a five-membered ring. nih.govacs.org This cascade reaction is an efficient method for constructing cyclopentane and cyclopentene (B43876) ring systems. rsc.org

In the presence of molecular oxygen, a different fragmentation pathway is observed. The distonic radical cation can react with O₂ to form an endoperoxide intermediate. chinesechemsoc.org This intermediate is unstable and undergoes further ring-opening and fragmentation, ultimately yielding products such as 3-hydroxy-N-phenylpropanamide and acetanilide (B955). chinesechemsoc.org

Under anaerobic conditions and in the absence of suitable radical traps, the distonic radical cation can undergo intramolecular reactions. nih.gov For instance, studies on related N-cyclopropyl-N-methylanilines have shown that the intermediate can undergo unimolecular cyclization, leading to the formation of quinolinium structures after further oxidation. nih.gov

Table 2: Competing Fates of the Distonic Radical Cation

| Condition | Reaction Partner | Key Intermediate(s) | Final Product Type |

|---|---|---|---|

| Photocatalysis | Alkenes/Alkynes | Vinyl Radical | Cyclopentanes/Cyclopentenes rsc.org |

| Aerobic | Molecular Oxygen (O₂) | Endoperoxide | Amides (e.g., 3-hydroxy-N-phenylpropanamide) chinesechemsoc.org |

| Anaerobic (intramolecular) | None | - | Fused heterocycles (e.g., Quinolines) nih.gov |

These diverse reaction pathways highlight the synthetic utility of the distonic radical cation derived from this compound as a key building block in radical-based organic synthesis.

Transition Metal-Catalyzed Coupling Reactions

The aryl bromide functionality of this compound serves as a handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods allow for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex fused ring systems and functionalized aniline derivatives.

Intramolecular Heck Reactions for Fused Ring Systems

The strategic placement of the bromo substituent at the 2-position of the aniline ring allows for intramolecular cyclization reactions to form fused heterocyclic structures. One such application is the intramolecular Heck reaction. This reaction has been demonstrated in the synthesis of fused indolines starting from this compound. acs.org

In a reported synthetic sequence, this compound first undergoes a visible-light-mediated intermolecular [3+2] annulation with an alkyne, such as phenylacetylene. acs.orgacs.org This initial step, as described previously, involves the formation of a distonic radical cation and yields a cyclic allylic amine. The resulting product contains both the aryl bromide and a newly formed five-membered ring with a double bond. This structure is perfectly primed for a subsequent palladium-catalyzed intramolecular Heck reaction. acs.org Under appropriate conditions, the palladium catalyst inserts into the carbon-bromine bond, and the resulting aryl-palladium species undergoes cyclization onto the alkene within the adjacent ring, forming a new carbon-carbon bond and constructing the fused indoline motif. acs.org

Table 3: Synthesis of Fused Indoline via [3+2] Annulation and Intramolecular Heck Reaction

| Step | Reactants | Catalyst/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Annulation | This compound, Phenylacetylene | Visible Light, Ru(bpz)₃²⁺ | Cyclic Allylic Amine | 52% acs.orgacs.org |

| 2. Cyclization | Cyclic Allylic Amine from Step 1 | Pd(OAc)₂, Fu's conditions | Fused Indoline (mixture of regioisomers) | 40% (over two steps from allylic amine) acs.org |

This two-step sequence showcases how the functionalities of this compound can be used in tandem—first through its cyclopropylamine moiety and then through its aryl bromide group—to rapidly build molecular complexity.

Selective Cleavage Reactions of the Cyclopropyl Group

The cyclopropyl group attached to the nitrogen atom in N-cyclopropylanilines is not merely a passive substituent. Its inherent ring strain makes it susceptible to specific chemical transformations, particularly under oxidative or acidic conditions. These reactions often proceed via ring-opening mechanisms, providing valuable insights into reaction pathways and intermediates.

Nitrosation-Induced Cyclopropyl Cleavage in N-Cyclopropyl-N-alkylanilines

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid serves as a classic example of selective cleavage. nih.gov Studies have shown that when these compounds are treated with nitrous acid in aqueous acetic acid at low temperatures (0°C), they undergo a rapid transformation. nih.govresearchgate.net The primary outcome of this reaction is the specific cleavage of the cyclopropyl group from the nitrogen atom, leading to the formation of the corresponding N-alkyl-N-nitrosoaniline. nih.gov This selective de-cyclopropylation occurs in preference to the cleavage of other alkyl groups, such as methyl, ethyl, isopropyl, or benzyl. nih.govresearchgate.net

The mechanism for this selective cleavage is believed to involve the formation of an amine radical cation as a key intermediate. nih.gov This radical cation is then thought to undergo a rapid opening of the strained cyclopropane (B1198618) ring. This process is energetically favorable due to the release of approximately 28 kcal/mol of ring-strain energy. acs.org The ring-opening results in an iminium ion with a carbon-centered radical, which can then react further to yield the observed products. nih.gov The N-cyclopropyl group essentially acts as a mechanistic probe, with its cleavage signaling a single-electron transfer (SET) oxidation pathway. acs.orgresearchgate.net

The reaction of a substituted N-cyclopropyl-N-alkylaniline with nitrous acid illustrates the typical product profile. For instance, the reaction involving 4-chloro-N-2-phenylcyclopropyl-N-methylaniline yielded multiple products derived from the cleaved cyclopropyl ring, underscoring the rearrangement pathways that follow the initial nitrosation and ring-opening. nih.gov

Table 1: Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline

| Product | Yield (%) |

|---|---|

| 4-chloro-N-methyl-N-nitrosoaniline | 76 |

| Cinnamaldehyde | 55 |

| 3-phenyl-5-hydroxyisoxazoline | 26 |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |

Data sourced from Loeppky & Elomari (2000). nih.gov

Investigation of Rearrangement and Elimination Pathways

Following the initial ring-opening of the cyclopropyl group, the resulting intermediate, a distonic radical cation (an ion where the charge and radical sites are separated), can undergo several subsequent transformations. acs.orgresearchgate.net The specific pathways, including rearrangement and elimination, are influenced by the reaction conditions and the molecular structure.

One significant pathway involves the formation of an iminium distonic radical cation. This intermediate can then partition between different reaction routes. researchgate.net In the presence of molecular oxygen, the radical can be trapped, leading to fragmentation products. acs.orgresearchgate.net For example, studies on related systems have proposed that the distonic radical cation reacts with O₂ to form an endoperoxide, which then fragments. acs.org

Computational and experimental studies on related cyclopropyl-substituted nitrenium ions, which share mechanistic features, have identified distinct pathways. chemrxiv.org These include:

Cyclopropyl Ring Expansion: The intermediate can rearrange to form a more stable, larger ring system, such as an azetium ion. chemrxiv.org

Ethylene (B1197577) Elimination: The three-carbon chain resulting from the ring-opening can fragment, eliminating ethylene and forming an isonitrilium ion. chemrxiv.org

These competing pathways highlight the complex fate of the cyclopropyl ring after its initial activation and cleavage. The nature of the substituents on the aniline ring and the other N-alkyl group can influence the relative stability of the intermediates and thus the final product distribution. chemrxiv.org

Substitution Reactions at the Aromatic Core

The aromatic ring of this compound is subject to substitution reactions, with the outcomes governed by the electronic properties of the existing substituents: the bromine atom and the N-cyclopropylamino group.

Nucleophilic Substitution of Bromine

The bromine atom on the aromatic ring can potentially be replaced by a nucleophile. smolecule.com However, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult and requires harsh conditions. The rate of these reactions depends on the stability of the intermediate Meisenheimer complex, which is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the N-cyclopropylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring. This deactivates the ring toward nucleophilic attack, making the SNAr reaction less favorable compared to a ring substituted with electron-withdrawing groups. Therefore, replacing the bromine via a traditional SNAr mechanism would likely require very strong nucleophiles and high temperatures. Alternative, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions, would provide a more viable pathway for the substitution of the bromine atom under milder conditions.

Electronic Directing Effects in Electrophilic Substitution Patterns

In electrophilic aromatic substitution, incoming electrophiles are directed to specific positions on the ring based on the electronic effects of the substituents already present. wikipedia.org this compound has two directing groups whose effects must be considered: the N-cyclopropylamino group and the bromine atom.

N-Cyclopropylamino Group: The nitrogen atom has a lone pair of electrons that it can donate into the aromatic π-system through resonance (+M effect). wikipedia.org This is a powerful activating effect, making the ring much more reactive toward electrophiles than benzene (B151609) itself. libretexts.orglibretexts.org As a strong activating group, the amino group is a powerful ortho, para-director. wikipedia.orgsavemyexams.com

In this compound, the powerful activating and ortho, para-directing effect of the N-cyclopropylamino group dominates the weaker deactivating effect of the bromine. libretexts.org The amino group strongly activates the positions ortho and para to it.

The position para to the amino group (position 4) is strongly activated.

The position ortho to the amino group (position 6) is also strongly activated.

Position 2 is occupied by the bromine atom.

Therefore, electrophilic substitution is overwhelmingly directed to positions 4 and 6. The bromine atom, also being an ortho, para-director, directs to positions 3 and 5 relative to itself, but this effect is negligible compared to the amino group's influence. The final product distribution between the 4- and 6-substituted isomers would be influenced by sterics; the bulky N-cyclopropylamino group might slightly hinder attack at the adjacent position 6, potentially favoring substitution at the less hindered position 4.

Table 2: Summary of Directing Effects for Electrophilic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|---|

| -NH-cyclopropyl | 1 | -I (weak) | +M (strong) | Activating | ortho, para |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Identification and Characterization of Reactive Intermediates

The initial oxidation of the aniline (B41778) nitrogen leads to the formation of an amine radical cation. This species is the gateway to the subsequent, productive chemical steps. Its detection and characterization are paramount to confirming the proposed mechanistic pathways.

The transient nature of amine radical cations necessitates specialized techniques for their direct observation. In the context of photoredox reactions involving N-cyclopropylanilines, laser flash photolysis (LFP) and electrospray ionization mass spectrometry (ESI-MS) have been instrumental.

LFP experiments on N-cyclopropylaniline (CPA), a close analog of the title compound, have successfully identified the transient absorbance of its radical cation (CPA•+). acs.org This species exhibits a characteristic absorbance maximum and a lifetime measurable on the nanosecond timescale. acs.orgresearchgate.net Further confirmation has been achieved using online ESI-MS coupled with laser irradiation of the reaction mixture. This technique allowed for the direct detection of the N-cyclopropylaniline radical cation (m/z 133) and the reduced form of the photocatalyst, providing unequivocal evidence for the initial single electron transfer event. nih.gov

Table 1: Spectroscopic Data for N-Cyclopropylaniline Radical Cation (CPA•+)

| Technique | Observed Species | Key Finding | Reference |

|---|---|---|---|

| Laser Flash Photolysis (LFP) | CPA•+ | Transient absorbance λmax at ~495 nm; Lifetime of ~580 ns. | acs.org |

| Online ESI-MS | CPA•+ | Direct detection of the radical cation at its corresponding m/z. | nih.gov |

Following its formation, the N-cyclopropylaniline radical cation undergoes a rapid and irreversible ring-opening of the strained cyclopropyl (B3062369) group. acs.orgnih.gov This process is driven by the release of ring strain, which is approximately 28 kcal/mol. acs.org The resulting intermediate is a distonic radical cation, a species possessing spatially separated radical and cation centers. beilstein-journals.orgresearchgate.net Specifically, the cleavage of the C–C bond alpha to the nitrogen atom generates a γ-carbon radical and an iminium ion. beilstein-journals.orgrsc.org

This distonic intermediate is highly versatile. beilstein-journals.org Its bimodal reactivity allows it to be intercepted by various reagents. researchgate.net In the photoredox-catalyzed [3+2] annulation of 2-bromo-N-cyclopropylaniline with phenylacetylene, this distonic radical cation is the key intermediate that reacts with the alkyne to form a five-membered ring. beilstein-journals.orgd-nb.info The mechanism involves the radical addition to the alkyne, followed by an intramolecular cyclization of the resulting radical onto the iminium ion moiety. rsc.orgd-nb.info The existence of this pathway is supported by numerous studies on N-cyclopropylanilines reacting with alkenes and alkynes. nih.govbeilstein-journals.orguark.edunih.gov

Quantitative Kinetic Investigations of Photoredox Processes

Kinetic studies provide quantitative insight into the efficiency of the photoredox cycle. The rate of the initial electron transfer from the aniline to the photoexcited sensitizer (B1316253) is a critical parameter. Using laser flash photolysis, bimolecular quenching rate constants (kq) for the reaction between N-cyclopropylaniline analogs and the excited triplet state of the photosensitizer 2-acetonaphthone (32AN*) have been determined. acs.org

For N-cyclopropylaniline (CPA) and its 3-chloro-substituted analog (3-Cl-CPA), these rates are near the diffusion-controlled limit, indicating a highly efficient initial step. acs.org The subsequent lifetimes of the generated radical cations were also measured, showing a dependence on the substitution pattern of the aniline ring. acs.orgresearchgate.net Furthermore, quantum yield (QY) measurements for the [3+2] annulation of N-cyclopropylaniline with styrene (B11656) resulted in values between 1.44 and 1.68, which, being greater than 1, strongly suggest the operation of a radical chain mechanism that propagates the reaction without continuous involvement of the photocatalyst. aip.orgrsc.org

Table 2: Kinetic Data for N-Cyclopropylaniline (CPA) Analogs in Photoredox Processes

| Compound | Process | Rate Constant (kq) / Lifetime (τ) | Technique | Reference |

|---|---|---|---|---|

| N-Cyclopropylaniline (CPA) | Quenching of 32AN | 2.0 × 109 M–1 s–1 | LFP | acs.org |

| 3-Chloro-N-cyclopropylaniline | Quenching of 32AN | 4.3 × 109 M–1 s–1 | LFP | acs.org |

| CPA Radical Cation (CPA•+) | Decay | τ ≈ 580 ns | LFP | acs.org |

| 3-Chloro-CPA Radical Cation | Decay | τ ≈ 140 ns | LFP | acs.org |

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings. It allows for the detailed examination of reaction pathways, the structures of transient intermediates and transition states, and the energetics of the entire catalytic cycle. aip.org

DFT calculations are widely employed to analyze the transition states of key mechanistic steps in reactions involving N-cyclopropyl-substituted amines. frontiersin.orgchemrxiv.org For instance, in the reaction of 2-bromo-2-enals, DFT has been used to map the entire catalytic cycle, including identifying the most favored pathway by analyzing the transition states of steps like proton transfer and cycloaddition. rsc.org In related systems, such as the inactivation of P450 enzymes by N-benzyl-N-cyclopropylamine, DFT calculations have been used to analyze the transition states for hydrogen abstraction and ring-opening processes. frontiersin.org These computational models can identify the key geometric features of a transition state and help rationalize observed stereoselectivities and regioselectivities. rsc.orgrsc.org For the annulation reaction of this compound, DFT would be used to model the transition states of the cyclopropyl ring-opening and the subsequent C-C bond-forming cycloaddition step. beilstein-journals.orgd-nb.info

A primary application of DFT in this context is the calculation of activation energy barriers (ΔG‡ or E‡) for competing reaction pathways. researchgate.netaip.org This analysis helps to predict which mechanistic routes are kinetically feasible. For example, DFT studies on N-cyclopropyl-substituted nitrenium ions (related reactive intermediates) have evaluated the energy barriers for competing pathways such as ring expansion versus cheleotropic elimination of ethylene (B1197577). chemrxiv.org In studies of P450-mediated reactions of N-benzyl-N-cyclopropylamine, the energy barrier for the ring-opening process was found to be significantly lower than for competing O-rebound processes, indicating the kinetic preference for the ring-opening pathway. frontiersin.org Similarly, in electrochemically-driven cross-coupling reactions, DFT has been used to compare the energy barriers of oxidative addition to different nickel catalyst species, confirming the most likely active species in the catalytic cycle. chinesechemsoc.org Such calculations provide a quantitative basis for the mechanistic proposals derived from experimental observations. aip.org

Table 3: Representative DFT-Calculated Energy Barriers for Related Amine Reactions

| System | Process | Calculated Energy Barrier (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| N-Biphenyl-N-cyclopropyl nitrenium ion | Ring Expansion (to azetium ion) | +14.2 | Predicts a kinetically feasible unimolecular decay pathway. | chemrxiv.org |

| N-Biphenyl-N-cyclopropyl nitrenium ion | Ethylene Elimination | +18.3 | Compares a competing unimolecular decay pathway. | chemrxiv.org |

| P450 + N-benzyl-N-cyclopropylamine | N-H Bond H-abstraction | 0.4 - 0.6 | Shows a very low barrier for the initial activation step. | frontiersin.org |

| Ni0 + Phenyl Bromide | Oxidative Addition | +9.5 | Identifies the barrier for a key step in a related catalytic cycle. | chinesechemsoc.org |

Structure Reactivity Relationships and Electronic/steric Effects in 2 Bromo N Cyclopropylaniline Derivatives

Influence of Aromatic Substituents on Oxidation Potentials

The oxidation potential of N-cyclopropylaniline derivatives is a key parameter, especially in reactions that proceed via single-electron transfer (SET) to form a radical cation. The stability of this radical cation is significantly influenced by the nature of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the ease of oxidation and the subsequent reactivity of the molecule.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the aromatic ring and the nitrogen atom. This increased electron density facilitates the removal of an electron, thereby lowering the single-electron transfer (SET) oxidation potential of the aniline (B41778) derivative. acs.orgacs.org Conversely, electron-withdrawing groups, like chloro (-Cl) or nitro (-NO₂), decrease the electron density of the ring, making the molecule more difficult to oxidize and thus increasing its oxidation potential. acs.org

Research has shown that the oxidation of N-cyclopropylanilines can be tuned by the strategic placement of these substituents. acs.org For instance, the oxidation of N-cyclopropylanilines can be promoted by the presence of an aryl group, which lowers the redox potential. rsc.org This principle is fundamental in various synthetic applications, including photoredox catalysis where the generation of an amine radical cation is a key step. rsc.orgnsf.gov The irreversible ring-opening of the cyclopropyl (B3062369) group following this initial oxidation is a characteristic reaction of N-cyclopropylanilines, making them useful as probes for SET processes. acs.orgresearchgate.net

The following table provides approximate SET oxidation potentials for some substituted aniline derivatives, illustrating the effect of different substituents.

Data sourced from studies on analogous aniline derivatives. acs.org

Steric Hindrance Effects of the Cyclopropyl Moiety

The cyclopropyl group, while electronically significant, also imparts considerable steric influence on the reactivity of the N-cyclopropylaniline scaffold. This three-membered ring introduces conformational rigidity and steric bulk in the vicinity of the amino group. vulcanchem.com This steric hindrance can affect the efficiency of reactions at the nitrogen atom or at the ortho position of the aromatic ring.

In reactions such as N-alkylation or in coordination with metal catalysts, the cyclopropyl group can impede the approach of reagents. This may necessitate more forcing reaction conditions, such as elevated temperatures or the use of specific solvents, to achieve desired transformations. vulcanchem.com The steric clash between the cyclopropyl group and adjacent substituents can also influence the rotational freedom of other parts of the molecule, which has been observed in related complex structures like fluoroquinolones. nih.gov

Computational studies on related systems, such as gem-disubstituted cyclohexanes, have quantified the steric interactions introduced by a cyclopropyl group. These studies indicate that the constrained nature of the cyclopropane (B1198618) ring can lead to increased torsional strain with adjacent equatorial substituents. rsc.org This suggests that in 2-bromo-N-cyclopropylaniline, the cyclopropyl group can sterically interact with the ortho-bromo substituent, potentially influencing the conformation of the molecule and the accessibility of the nitrogen lone pair. While detailed studies on the steric effects within this compound itself are limited, the principles derived from analogous systems provide a framework for understanding its steric behavior. acs.org

Electronic Directing Effects in Aromatic Reactions

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile. The reactivity of this compound is governed by the interplay of the electronic effects of the bromo and the N-cyclopropylamino groups.

The N-cyclopropylamino group is an activating group. byjus.com The nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. byjus.comyoutube.com This electron-donating effect is strongest at the ortho and para positions, making the N-cyclopropylamino group an ortho,para-director. savemyexams.comuomustansiriyah.edu.iqwikipedia.org

On the other hand, the bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which pulls electron density away from the ring. youtube.comuomustansiriyah.edu.iq However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. youtube.comuomustansiriyah.edu.iq Therefore, the bromo group is a deactivating ortho,para-director. uomustansiriyah.edu.iq

In this compound, we have two ortho,para-directing groups. The N-cyclopropylamino group is a much stronger activating group than the bromo group is a deactivating one. uomustansiriyah.edu.iqmakingmolecules.com Consequently, the directing effect of the N-cyclopropylamino group will dominate, and electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The available positions are C4 (para to the amino group) and C6 (ortho to the amino group). Steric hindrance from the adjacent N-cyclopropylamino and bromo groups might influence the regioselectivity between these two positions, often favoring the less sterically hindered para position.

Applications of 2 Bromo N Cyclopropylaniline As a Synthetic Precursor

Gateway to Fused Indolines and Related Alkaloid Scaffolds

Fused indolines are prevalent structural motifs in numerous biologically active alkaloids and pharmaceutical agents. beilstein-journals.orgnih.gov 2-Bromo-N-cyclopropylaniline serves as an effective starting material for accessing these valuable scaffolds. beilstein-journals.orgnih.gov A notable application involves a visible light-mediated [3+2] annulation reaction between this compound and alkynes. beilstein-journals.orgnih.govd-nb.info

This process begins with the preparation of this compound itself, which can be synthesized in good yield (75%) via a Buchwald-Hartwig amination from commercially available 1-bromo-2-iodobenzene (B155775) and cyclopropylamine (B47189). beilstein-journals.orgd-nb.info The subsequent photoredox-catalyzed [3+2] annulation with an alkyne, such as phenylacetylene, furnishes a cyclic allylic amine. beilstein-journals.orgnih.govd-nb.info This intermediate is then subjected to an intramolecular Heck reaction, leading to the formation of the fused indoline (B122111) core. beilstein-journals.orgnih.gov A final catalytic hydrogenation step can then produce the saturated fused indoline. beilstein-journals.orgnih.gov

This synthetic strategy highlights the utility of this compound in a multi-step sequence to rapidly construct complex heterocyclic systems. The key transformation relies on the unique reactivity of the cyclopropylamine group, which, upon single-electron oxidation, undergoes ring-opening to generate a reactive intermediate that drives the annulation process. d-nb.info

Table 1: Synthesis of Fused Indoline from this compound

| Step | Reactants | Reaction Type | Product | Yield |

| 1 | 1-bromo-2-iodobenzene, Cyclopropylamine | Buchwald-Hartwig Amination | This compound | 75% beilstein-journals.orgd-nb.info |

| 2 | This compound, Phenylacetylene | Visible Light [3+2] Annulation | Cyclic Allylic Amine | 52% beilstein-journals.orgnih.govd-nb.info |

| 3 | Cyclic Allylic Amine | Intramolecular Heck Reaction | Unsaturated Fused Indoline | - |

| 4 | Unsaturated Fused Indoline | Catalytic Hydrogenation | Saturated Fused Indoline | 40% (from cyclic allylic amine) beilstein-journals.orgnih.gov |

Synthesis of Diverse Cyclic Amines and Heterocycles

The application of this compound extends beyond fused indolines to the synthesis of a broader range of cyclic amines and heterocycles. acs.org The [3+2] annulation strategy, mediated by visible light photoredox catalysis, has proven to be a powerful tool for this purpose. beilstein-journals.orgacs.org This method allows for the intermolecular annulation of cyclopropylanilines with various alkynes, yielding a variety of cyclic allylic amines in fair to good yields. d-nb.info

The reaction demonstrates significant functional group tolerance, particularly with heterocycles, making it a valuable method for preparing complex nitrogen-containing rings. d-nb.info The process is initiated by the photoexcited catalyst oxidizing the cyclopropylaniline to a radical cation, which then triggers the opening of the cyclopropyl (B3062369) ring. d-nb.info This is followed by a series of steps involving radical addition to the alkyne and ring closure to form the five-membered ring of the cyclic allylic amine. d-nb.info

The versatility of this approach is showcased by its compatibility with various substituted alkynes, including those bearing electron-withdrawing groups and heterocyclic moieties. d-nb.info This enables the synthesis of a diverse library of cyclic amines that can serve as intermediates for further synthetic transformations. d-nb.info

Role in the Construction of Nitrogen-Containing Compounds

This compound is a key player in the construction of various nitrogen-containing compounds, primarily through reactions that leverage the reactivity of both the bromo substituent and the N-cyclopropyl group. uark.edu The exploitation of ring strain in the cyclopropane (B1198618) ring is a recurring theme, providing a thermodynamic driving force for ring-opening reactions that lead to the formation of new carbon-carbon and carbon-nitrogen bonds. uark.edu

Visible light-promoted reactions have been instrumental in unlocking the synthetic potential of N-cyclopropylanilines. uark.edu These reactions often proceed through the formation of a distonic radical cation intermediate upon single-electron oxidation of the aniline (B41778) nitrogen. uark.edu This intermediate possesses both a nucleophilic carbon radical and an electrophilic iminium ion, allowing for subsequent functionalization at two distinct sites. uark.edu This dual reactivity has been harnessed in oxidative multi-component reactions to build complex nitrogen-containing molecules. uark.edu

Strategic Utilization in Multi-Component and Cascade Reactions

The unique structural and electronic properties of this compound make it an ideal substrate for multi-component and cascade reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. beilstein-journals.org The visible light-mediated [3+2] annulation is a prime example of a cascade reaction where a series of intramolecular events follow the initial intermolecular reaction. d-nb.info

The reaction cascade is initiated by the formation of the amine radical cation, which sets off the cyclopropyl ring-opening. d-nb.info The resulting intermediate then participates in a sequence of bond-forming events, including radical addition and ring closure, to construct the final heterocyclic product. d-nb.info This approach is not only elegant in its design but also offers a high degree of atom economy and synthetic efficiency. The ability to construct complex molecular scaffolds from relatively simple starting materials in a single pot underscores the strategic importance of this compound in modern synthetic chemistry.

Advanced Spectroscopic and Analytical Characterization in Research on 2 Bromo N Cyclopropylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structures and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-bromo-N-cyclopropylaniline. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments unequivocally establishes the connectivity of atoms within the molecule.

Structural Elucidation: The ¹H NMR spectrum provides distinct signals for the aromatic, amine, and cyclopropyl (B3062369) protons. The aromatic protons typically appear as a complex multiplet pattern in the range of δ 6.6–7.5 ppm. The methine proton of the cyclopropyl group attached to the nitrogen is found further downfield compared to the methylene protons of the ring, which appear as characteristic multiplets at high field (typically δ 0.5–1.0 ppm). The NH proton signal is also observable, though its chemical shift can be variable. The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom, with the carbon attached to the bromine atom appearing in the δ 110-120 ppm region and the aromatic carbons spanning δ 115-150 ppm.

Mechanistic Probes: N-cyclopropylanilines are frequently used as mechanistic probes for reactions involving single-electron transfer (SET). Upon oxidation, the compound forms a nitrogen-centered radical cation. This intermediate is unstable and undergoes a rapid and irreversible ring-opening of the strained cyclopropyl group. acs.org NMR spectroscopy is a powerful tool to monitor this transformation. The disappearance of the characteristic high-field signals of the cyclopropyl protons in the ¹H NMR spectrum serves as a definitive indicator that the ring-opening reaction has occurred, confirming an SET mechanism. acs.org For example, in photosensitized oxidation reactions, ¹H NMR analysis of the product mixture shows the loss of the cyclopropyl signals and the appearance of new signals corresponding to the ring-opened product, such as 3-hydroxy-N-phenylpropanamide or acetanilide (B955). acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar bromoaniline and N-cyclopropylaniline structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.6 - 7.5 | 115 - 134 |

| Aromatic C-Br | - | 112 |

| Aromatic C-N | - | 145 |

| Cyclopropyl CH | 2.4 - 2.6 | 30 - 35 |

| Cyclopropyl CH₂ | 0.5 - 1.0 | 5 - 10 |

| NH | Variable (e.g., 3.5 - 4.5) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Intermediate Tracking

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its reaction products.

Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the parent ion, typically as the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula, C₉H₁₀BrN. The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in two peaks of almost equal intensity separated by approximately 2 m/z units.

Intermediate Tracking: In mechanistic studies, HRMS can be coupled with techniques like electrochemistry (EC/MS) to detect and characterize transient intermediates. rsc.org For this compound, this is particularly useful for observing the formation of the initial radical cation intermediate. rsc.org Although the radical cation itself is short-lived, HRMS can detect the subsequent ring-opened intermediates or final products, providing evidence for the proposed reaction pathway. acs.org The accurate mass measurements help to distinguish between potential isomeric products and confirm the elemental composition of each species formed during the reaction.

Table 2: HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₉H₁₀⁷⁹BrN]⁺ | ⁷⁹Br | 211.00476 |

| [C₉H₁₀⁸¹BrN]⁺ | ⁸¹Br | 212.99271 |

| [C₉H₁₁⁷⁹BrN]⁺ ([M+H]⁺) | ⁷⁹Br | 211.99969 |

| [C₉H₁₁⁸¹BrN]⁺ ([M+H]⁺) | ⁸¹Br | 213.99764 |

UV/Visible Spectroscopy for Photochemical Pathway Analysis

UV/Visible spectroscopy is used to study the electronic transitions within the this compound molecule and to monitor its concentration during photochemical reactions. The spectrum is dominated by absorptions from the aniline (B41778) chromophore.

Aniline itself typically shows two absorption bands in the UV region: a strong band around 230 nm (π→π* transition, B-band) and a weaker, structured band around 280 nm (π→π* transition, E-band). researchgate.netnist.gov The presence of the bromine atom on the aromatic ring is expected to cause a bathochromic (red) shift in these absorption maxima. docbrown.info

In the context of photochemical pathway analysis, UV/Vis spectroscopy is a key technique for kinetic studies. researchgate.net When N-cyclopropylanilines are used as probes in photosensitized reactions, their degradation can be monitored by the decrease in absorbance at their λ_max over time. researchgate.net This allows for the determination of reaction rates and quantum yields, providing insight into the efficiency and mechanism of the photochemical process. nih.gov

Table 3: Expected UV/Visible Absorption Maxima for this compound Values are estimated based on data for aniline and halogenated aniline derivatives.

| Transition | Expected λ_max (nm) | Description |

|---|---|---|

| π→π* (B-band) | ~240 - 250 | High-energy transition of the benzene (B151609) ring |

| π→π* (E-band) | ~290 - 300 | Lower-energy transition of the benzene ring |

X-ray Crystallography for Solid-State Structural Conformation and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield a three-dimensional model of this compound in the solid state.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Molecular Geometry | Precise bond lengths (e.g., C-Br, C-N, C-C) and bond angles. |

| Conformation | Torsion angles defining the orientation of the cyclopropyl group relative to the aniline ring. |

| Stereochemistry | Unambiguous assignment of the molecule's 3D structure. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Forces | Identification of hydrogen bonds and other non-covalent interactions holding the crystal lattice together. |

Electroanalytical Techniques: Cyclic Voltammetry for Redox Potential Determination and Mechanistic Insights

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of this compound. It provides critical information about the oxidation potential, which is fundamental to its role as a single-electron transfer probe.

The CV of an N-cyclopropylaniline typically shows an irreversible oxidation wave. researchgate.net This corresponds to the one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com The potential at which this oxidation occurs is influenced by the substituents on the aromatic ring. The bromine atom in the 2-position, being electron-withdrawing, is expected to make the oxidation more difficult compared to unsubstituted N-cyclopropylaniline, thus shifting the oxidation potential to a more positive value. rsc.org

By measuring the oxidation potential, researchers can predict the thermodynamic feasibility of electron transfer to various oxidants, such as photosensitizers or electrodes. acs.org This value is crucial for designing experiments where this compound is used as a mechanistic probe, ensuring that the chosen oxidant is strong enough to initiate the formation of the radical cation and the subsequent ring-opening reaction. rsc.orgrsc.org

Table 5: Effect of Substituents on the Oxidation Potential of Anilines

| Compound | Substituent Effect | Expected Oxidation Potential |

|---|---|---|

| N-Cyclopropylaniline | Reference | E_ox |

| 2-Methoxy-N-cyclopropylaniline | Electron-donating | < E_ox |

| This compound | Electron-withdrawing | > E_ox |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and definitive method for detecting and characterizing paramagnetic species, such as the radical cation of this compound. wikipedia.org

When this compound undergoes a one-electron oxidation, it forms a nitrogen-centered radical cation. nih.gov This species, having an unpaired electron, is EPR active. The EPR spectrum provides two key pieces of information: the g-factor, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, and potentially ⁷⁹/⁸¹Br). researchgate.net The hyperfine splitting pattern can confirm that the unpaired electron is primarily localized on the nitrogen atom and delocalized into the aromatic ring. researchgate.net

Because the aniline radical cation is often short-lived, techniques like spin trapping are frequently employed. wikipedia.orgmdpi.commdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical (a spin adduct) that can be easily detected and characterized by EPR. wikipedia.orgljmu.ac.uk The hyperfine coupling constants of the spin adduct are characteristic of the trapped radical, providing indirect but compelling evidence for the initial formation of the this compound radical cation. nih.gov

Table 6: Expected EPR Parameters for the this compound Radical Cation

| Parameter | Expected Value/Information |

|---|---|

| g-factor | ~2.003 - 2.004 (typical for nitrogen-centered organic radicals) |

| Hyperfine Coupling (a_N) | Interaction with the ¹⁴N nucleus, confirming localization on nitrogen. |

| Hyperfine Coupling (a_H) | Coupling to protons on the ring and cyclopropyl group, indicating spin delocalization. |

| Hyperfine Coupling (a_Br) | Potential coupling to ⁷⁹Br and ⁸¹Br nuclei. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.